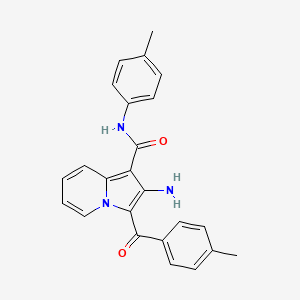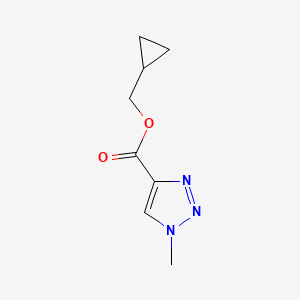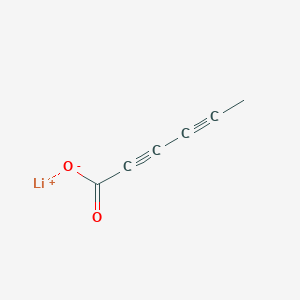
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a cyano group, a methoxyphenyl group, and a butenamide structure, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of a suitable amine with an α,β-unsaturated carbonyl compound under controlled conditions. The reaction typically requires a base catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to favor the formation of the desired (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its cyano and methoxyphenyl groups may impart specific binding properties.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets. The cyano group may participate in hydrogen bonding or electrostatic interactions, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-(2-cyanobutan-2-yl)-3-phenylbut-2-enamide: Lacks the methoxy group, which may affect its chemical and biological properties.
(Z)-N-(2-cyanobutan-2-yl)-3-(2-hydroxyphenyl)but-2-enamide: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions.
Uniqueness
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide is unique due to the presence of both the cyano and methoxyphenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-16(3,11-17)18-15(19)10-12(2)13-8-6-7-9-14(13)20-4/h6-10H,5H2,1-4H3,(H,18,19)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVIUFWABWUJC-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C=C(C)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C#N)NC(=O)/C=C(/C)\C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2883300.png)





![N-(4-bromo-2-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2883310.png)

![N-cyano-3-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2883312.png)

![N-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883317.png)


